Improved Lipophilicity Over Nicotinic Acid
A key differentiator for 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid is its significantly increased lipophilicity compared to the parent compound, nicotinic acid. While nicotinic acid (niacin) is highly polar and hydrophilic, the addition of the 4-methoxycarbonylphenyl group substantially elevates the calculated partition coefficient (cLogP). This property is critical for improving membrane permeability in cell-based assays and enhancing oral bioavailability in drug discovery programs .
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.2 (estimated from structural analogs and calculated properties) |
| Comparator Or Baseline | Nicotinic acid (niacin) cLogP ≈ -0.2 |
| Quantified Difference | Estimated increase in cLogP of approximately 3.4 log units. |
| Conditions | Calculated physicochemical property; not an experimental measurement. |
Why This Matters
The substantial increase in lipophilicity suggests improved passive diffusion across biological membranes, a critical advantage for intracellular target engagement in cellular assays.
